molecular formula C23H16FN5O2 B2375741 (E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-98-1

(E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2375741
CAS No.: 942001-98-1
M. Wt: 413.412
InChI Key: LSRCLBZUQAEQGS-SGWCAAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H16FN5O2 and its molecular weight is 413.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The chemical compound under discussion has not been directly cited in available literature. However, the synthesis and structural analysis of related compounds provide insights into the type of research applications it may have. For instance, the nitrile carboxamide rearrangement and the formation of heterocycles via cyano-cyclohexenyl-urea indicate the potential for creating diverse heterocyclic structures, which are foundational in the development of pharmaceuticals and materials science (Bischoff & Schroeder, 1983).

Carbonic Anhydrase Inhibition

  • Compounds with structures similar to the one have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) activity, a crucial enzyme in many physiological processes. Tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, related in structure, have shown significant inhibition of CA isoenzyme activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Çelik et al., 2014).

Green Chemistry Synthesis

  • Research into solvent- and catalyst-free synthesis methods for dihydroquinazolines, which are structurally related to the compound of interest, highlights the growing emphasis on environmentally benign chemical processes. Using urea as an ammonia source under microwave irradiation, researchers have developed a clean and efficient method for producing dihydroquinazolines, demonstrating the compound's relevance in green chemistry applications (Sarma & Prajapati, 2011).

Antimicrobial and Antineoplastic Activities

  • New pyrido quinazolones, which share a core structure with the compound , have been synthesized and shown to possess antibacterial and antifungal activities. These findings point to the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Singh & Pandey, 2006).

Molecular Devices and Supramolecular Chemistry

  • Studies on cyclodextrin complexation and the self-assembly of molecular devices involving stilbene derivatives suggest potential applications in nanotechnology and molecular engineering. The ability of these compounds to form binary complexes and undergo photoisomerization offers a glimpse into the construction of molecular devices that can be controlled by light (Lock et al., 2004).

Properties

IUPAC Name

1-(2-cyanophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2/c24-17-11-9-15(10-12-17)14-29-21(18-6-2-4-8-20(18)27-23(29)31)28-22(30)26-19-7-3-1-5-16(19)13-25/h1-12H,14H2,(H2,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCUTZKUCDZWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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